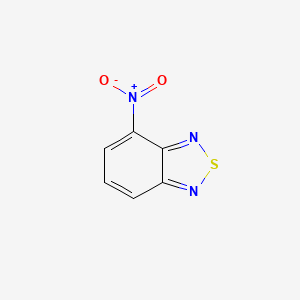

4-Nitro-2,1,3-benzothiadiazole

Descripción general

Descripción

4-Nitrobenzo[c][1,2,5]tiadiazol es un compuesto aromático heterocíclico caracterizado por un sistema de anillos fusionados que contiene átomos de nitrógeno, azufre y oxígeno.

Mecanismo De Acción

El mecanismo de acción de 4-nitrobenzo[c][1,2,5]tiadiazol implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, en sus aplicaciones anticancerígenas, se ha demostrado que el compuesto inhibe las protein tirosina fosfatasas, lo que lleva a la interrupción de las vías de señalización esenciales para la supervivencia y proliferación de las células cancerosas . La naturaleza deficiente en electrones del grupo nitro también juega un papel crucial en su reactividad e interacción con las moléculas biológicas .

Compuestos Similares:

Benzo[c][1,2,5]tiadiazol: El compuesto padre sin el grupo nitro.

4-Aminobenzo[c][1,2,5]tiadiazol: La forma reducida de 4-nitrobenzo[c][1,2,5]tiadiazol.

4,7-Diarilbenzo[c][1,2,5]tiadiazoles: Derivados con grupos arilo en las posiciones 4 y 7.

Unicidad: 4-Nitrobenzo[c][1,2,5]tiadiazol es único debido a su grupo nitro, que confiere propiedades electrónicas y reactividad distintas en comparación con sus análogos. Esto lo hace particularmente valioso en aplicaciones que requieren fuertes características de aceptación de electrones, como en la electrónica orgánica y como precursor para una mayor funcionalización .

Análisis Bioquímico

Biochemical Properties

4-Nitro-2,1,3-benzothiadiazole plays a significant role in biochemical reactions, particularly as an electron acceptor in redox reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the nitro group of this compound undergoing reduction, which can lead to the formation of reactive intermediates that can further interact with cellular components.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can activate signaling pathways such as the MAPK pathway . This compound can also affect gene expression by modulating the activity of transcription factors that respond to oxidative stress. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Over time, the degradation products of this compound can accumulate and potentially exert different effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and chronic alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and transient changes in cellular function. At higher doses, this compound can cause significant toxicity, including liver damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level must be reached before noticeable adverse effects occur. Toxicological studies have highlighted the importance of careful dosage control when using this compound in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its reduction and subsequent reactions. The compound is metabolized by enzymes such as cytochrome P450, which catalyze the reduction of the nitro group to form reactive intermediates . These intermediates can further react with cellular nucleophiles, leading to the formation of adducts and other products. The metabolic flux of this compound can influence the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it can be taken up by cells via organic anion transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations often found in metabolically active organs such as the liver and kidneys.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of this compound to specific organelles can be mediated by post-translational modifications or interactions with targeting signals. For instance, the presence of a mitochondrial targeting sequence can direct this compound to the mitochondria, where it can exert its effects on mitochondrial function and metabolism.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4-nitrobenzo[c][1,2,5]tiadiazol típicamente involucra la nitración del benzo[c][1,2,5]tiadiazol. Un método común incluye la reacción de benzo[c][1,2,5]tiadiazol con un agente nitrante como el ácido nítrico en presencia de ácido sulfúrico. La reacción se lleva a cabo bajo condiciones controladas de temperatura para asegurar la nitración selectiva en la posición deseada .

Métodos de Producción Industrial: La producción industrial de 4-nitrobenzo[c][1,2,5]tiadiazol puede involucrar procesos de nitración similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: 4-Nitrobenzo[c][1,2,5]tiadiazol experimenta diversas reacciones químicas, incluyendo:

Reducción: El grupo nitro puede reducirse a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador como paladio sobre carbono.

Reactivos y Condiciones Comunes:

Reducción: Gas hidrógeno, paladio sobre carbono.

Sustitución: Nucleófilos como aminas o tioles, a menudo en presencia de una base.

Productos Principales:

Reducción: 4-Aminobenzo[c][1,2,5]tiadiazol.

Sustitución: Diversos derivados sustituidos de benzo[c][1,2,5]tiadiazol dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

4-Nitrobenzo[c][1,2,5]tiadiazol ha sido explorado por sus aplicaciones en varios campos científicos:

Química: Utilizado como bloque de construcción para la síntesis de moléculas y materiales más complejos.

Biología: Investigado por su potencial como una sonda fluorescente para aplicaciones de bioimagen.

Medicina: Estudiado por sus propiedades anticancerígenas y potencial como agente terapéutico que se dirige a enzimas y vías específicas.

Comparación Con Compuestos Similares

Benzo[c][1,2,5]thiadiazole: The parent compound without the nitro group.

4-Aminobenzo[c][1,2,5]thiadiazole: The reduced form of 4-nitrobenzo[c][1,2,5]thiadiazole.

4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Derivatives with aryl groups at positions 4 and 7.

Uniqueness: 4-Nitrobenzo[c][1,2,5]thiadiazole is unique due to its nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring strong electron-accepting characteristics, such as in organic electronics and as a precursor for further functionalization .

Propiedades

IUPAC Name |

4-nitro-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2S/c10-9(11)5-3-1-2-4-6(5)8-12-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQKAMJGVIHECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216019 | |

| Record name | 4-Nitro-1,2,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6583-06-8 | |

| Record name | 4-Nitro-2,1,3-benzothiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6583-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1,2,3-benzothiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006583068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6583-06-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-1,2,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-1,2,3-benzothiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrobenzo[c][1,2,5]thiadiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN6H8S4VKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.